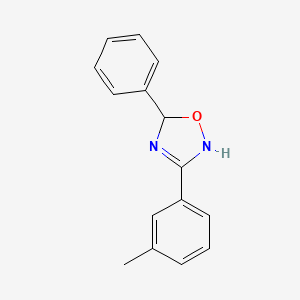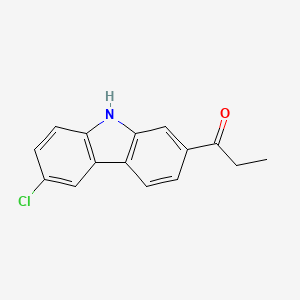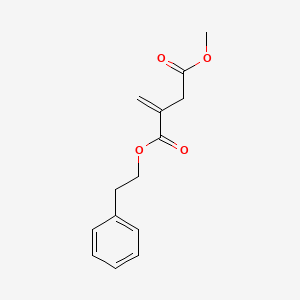
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate typically involves the reaction of phenylacetic acid with isovaleric acid in the presence of a thorium dioxide catalyst at high temperatures (450-470°C) . This method ensures the formation of the desired ester through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles, leading to the formation of various intermediates and products . These interactions can influence biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzyl isobutyl ketone
- Isobutyl benzyl ketone
- Benzyl 2-methylpropyl ketone
Comparison: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is unique due to its specific structural arrangement, which includes both a phenylethyl group and a methylidene butanedioate moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
112096-00-1 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
4-O-methyl 1-O-(2-phenylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O4/c1-11(10-13(15)17-2)14(16)18-9-8-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
InChI-Schlüssel |
UOKLOVWXMRJHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=C)C(=O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


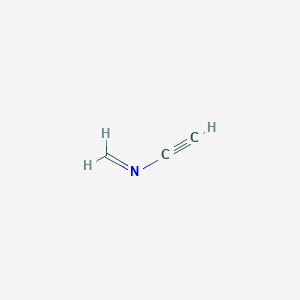

![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
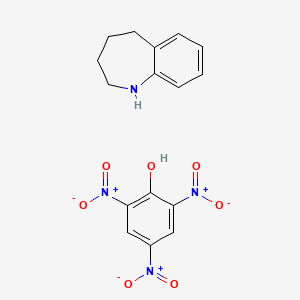
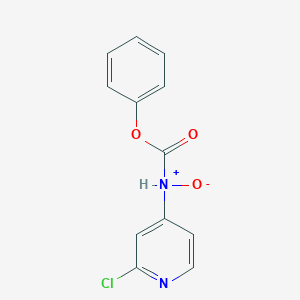


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
